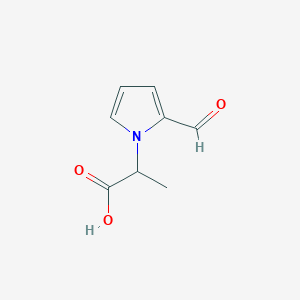

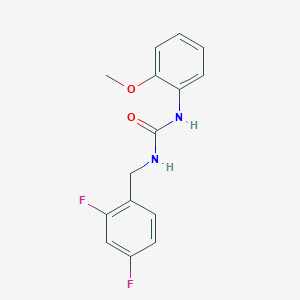

2-(2-formyl-1H-pyrrol-1-yl)propanoic acid

Vue d'ensemble

Description

L’acide 2-(2-formyl-1H-pyrrol-1-yl)propanoïque est un composé organique caractérisé par un cycle pyrrole substitué par un groupe formyle et une partie acide propanoïque.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide 2-(2-formyl-1H-pyrrol-1-yl)propanoïque implique généralement les étapes suivantes :

Réaction de Clauson-Kaas : Cette réaction est utilisée pour former le cycle pyrrole en faisant réagir une amine avec un composé 1,4-dicarbonyle.

Réaction de Vilsmeier : Cette étape introduit le groupe formyle dans le cycle pyrrole.

Transestérification : Cette réaction est cruciale pour la formation de la partie acide propanoïque

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’évolutivité.

Types de réactions :

Oxydation : Le groupe formyle peut être oxydé en acide carboxylique.

Réduction : Le groupe formyle peut être réduit en alcool.

Substitution : Les atomes d’hydrogène sur le cycle pyrrole peuvent être substitués par divers groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium ou trioxyde de chrome en conditions acides.

Réduction : Borohydrure de sodium ou hydrure d’aluminium et de lithium.

Substitution : Halogénation utilisant du brome ou du chlore en présence d’un catalyseur

Principaux produits :

Oxydation : Acide 2-(2-carboxy-1H-pyrrol-1-yl)propanoïque.

Réduction : Acide 2-(2-hydroxyméthyl-1H-pyrrol-1-yl)propanoïque.

Substitution : Divers dérivés halogénés du composé d’origine.

4. Applications de la recherche scientifique

L’acide 2-(2-formyl-1H-pyrrol-1-yl)propanoïque a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour ses activités biologiques potentielles, y compris les effets antiprolifératifs et antioxydants.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que les activités anti-inflammatoires et analgésiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques

Applications De Recherche Scientifique

2-(2-Formyl-1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antiproliferative and antioxidant effects.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and pain-relieving activities.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

Le mécanisme d’action de l’acide 2-(2-formyl-1H-pyrrol-1-yl)propanoïque implique son interaction avec diverses cibles moléculaires et voies :

Cibles moléculaires : Le composé peut interagir avec des enzymes et des récepteurs impliqués dans le stress oxydatif et l’inflammation.

Voies : Il peut moduler les voies liées à la prolifération cellulaire, l’apoptose et la défense antioxydante

Composés similaires :

- Lactone d’acide 2-(5-hydroxyméthyl-2-formylpyrrol-1-yl)propanoïque

- Acide 1H-pyrrole-2-propanoïque, 5-formyl-, ester méthylique

Comparaison :

- Différences structurelles : Bien que similaires en ayant un cycle pyrrole et un groupe formyle, la présence de groupes fonctionnels supplémentaires comme l’hydroxyméthyle ou les esters peut modifier considérablement leurs propriétés chimiques et leur réactivité.

- Caractéristiques uniques : L’acide 2-(2-formyl-1H-pyrrol-1-yl)propanoïque est unique en raison de sa combinaison spécifique d’un groupe formyle et d’une partie acide propanoïque, ce qui confère une réactivité et des applications potentielles distinctes .

Comparaison Avec Des Composés Similaires

- 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone

- 1H-Pyrrole-2-propanoic acid, 5-formyl-, methyl ester

Comparison:

- Structural Differences: While similar in having a pyrrole ring and formyl group, the presence of additional functional groups like hydroxymethyl or ester groups can significantly alter their chemical properties and reactivity.

- Unique Features: 2-(2-formyl-1H-pyrrol-1-yl)propanoic acid is unique due to its specific combination of a formyl group and a propanoic acid moiety, which imparts distinct reactivity and potential applications .

Propriétés

IUPAC Name |

2-(2-formylpyrrol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(8(11)12)9-4-2-3-7(9)5-10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFYTGMADQFCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264746 | |

| Record name | 2-Formyl-α-methyl-1H-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60026-30-4 | |

| Record name | 2-Formyl-α-methyl-1H-pyrrole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60026-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Formyl-α-methyl-1H-pyrrole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)

![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)

![7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B12496639.png)

![Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12496640.png)

![Ethyl 5-[(3-chlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12496651.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)

methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496671.png)

![N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B12496679.png)